molecular formula C7H5BrF2 B180567 5-Bromo-1,3-difluoro-2-methylbenzene CAS No. 179617-08-4

5-Bromo-1,3-difluoro-2-methylbenzene

Cat. No.: B180567
CAS No.: 179617-08-4
M. Wt: 207.01 g/mol
InChI Key: NGINOAWMGMGBPJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-methylbenzene: is an aromatic compound with the molecular formula C7H5BrF2 . It is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene typically involves the bromination and fluorination of a methylbenzene derivative. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions and subsequent bromination and fluorination steps can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-1,3-difluoro-2-methylbenzene can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form hydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Hydro derivatives or partially reduced aromatic compounds.

Scientific Research Applications

Chemistry: 5-Bromo-1,3-difluoro-2-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives may exhibit pharmacological properties that are useful in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It serves as a building block for various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-methylbenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic substitution reactions by making the ring more susceptible to attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 5-Bromo-1,3-difluoro-2-methoxybenzene
  • 5-Bromo-1,3-difluoro-2-chlorobenzene
  • 5-Bromo-1,3-difluoro-2-nitrobenzene

Comparison: 5-Bromo-1,3-difluoro-2-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties to the benzene ring. Compared to its analogs, the methyl group provides additional steric hindrance and electronic effects, influencing its reactivity and applications .

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGINOAWMGMGBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382514
Record name 5-bromo-1,3-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179617-08-4
Record name 5-bromo-1,3-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.04 g of diisopropylamine in 30 ml of tetrahydrofuran is dropwise added 9.19 ml of 1.6 M n-hexane solution of n-butyllithium at -20° C. At the same temperature, the resulting mixture is stirred for one hour and then cooled to -70° C., at which temperature a solution of 3 g of 3,5-difluorobromobenzene in 10 ml of tetrahydrofuran is dropwise added thereto over 30 minutes. The temperature of the resulting reaction mixture is elevated to -40° C. and then lowered again to -70° C., at which temperature 0.97 ml of methyl iodide is then added thereto. The temperature of the resulting mixture is elevated to room temperature, and 80 ml of water and 80 ml of ethyl acetate are then added thereto, after which the resulting organic layer is separated, washed successively with water and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue obtained is purified by a column chromatography [eluent:hexane:ethyl acetate=10:1], to obtain 1.98 g of colorless, oily 4-bromo-2,6-difluorotoluene.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.97 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
9.19 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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